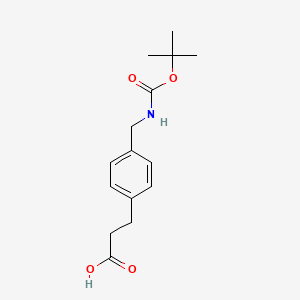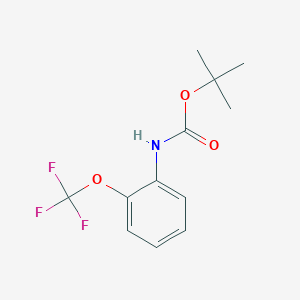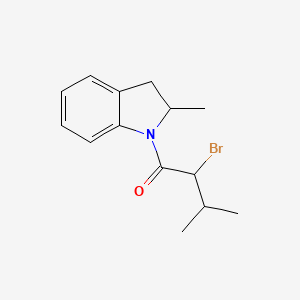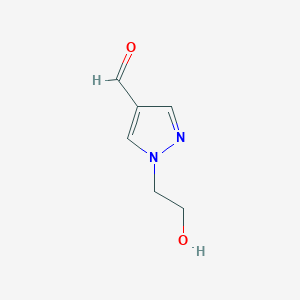
2-Bromo-4'-cyanobenzophenone
説明
2-Bromo-4’-cyanobenzophenone is an organic compound with the molecular formula C14H8BrNO and a molecular weight of 286.12 g/mol It is a derivative of benzophenone, featuring a bromine atom at the 2-position and a cyano group at the 4’-position
作用機序
Target of Action
This compound is a derivative of benzophenone, which is often used in the pharmaceutical industry and in organic synthesis
Mode of Action
Benzophenone derivatives are known to interact with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The bromine and cyano groups in 2-Bromo-4’-cyanobenzophenone could potentially enhance these interactions, but specific details would require further investigation.
Biochemical Pathways
Benzophenone derivatives can influence a variety of biochemical processes, but the effects of this specific compound on cellular pathways would need to be determined through experimental studies .
Result of Action
As a benzophenone derivative, it may share some of the biological activities associated with this class of compounds, such as antimicrobial, anti-inflammatory, and antioxidant activities . .
Action Environment
The action, efficacy, and stability of 2-Bromo-4’-cyanobenzophenone could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, the solubility of similar compounds has been shown to be influenced by the solvent used, which could impact the compound’s bioavailability and action
生化学分析
Biochemical Properties
2-Bromo-4’-cyanobenzophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between 2-Bromo-4’-cyanobenzophenone and cytochrome P450 can lead to the inhibition or activation of the enzyme, thereby affecting the metabolic pathways in which it is involved . Additionally, 2-Bromo-4’-cyanobenzophenone can bind to proteins and other biomolecules, influencing their structure and function.
Cellular Effects
The effects of 2-Bromo-4’-cyanobenzophenone on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Bromo-4’-cyanobenzophenone can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Bromo-4’-cyanobenzophenone exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. For example, 2-Bromo-4’-cyanobenzophenone can bind to the active site of cytochrome P450, leading to enzyme inhibition or activation . This binding interaction can result in changes in the enzyme’s conformation and activity, ultimately affecting the metabolic pathways in which the enzyme is involved. Additionally, 2-Bromo-4’-cyanobenzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4’-cyanobenzophenone can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 2-Bromo-4’-cyanobenzophenone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 2-Bromo-4’-cyanobenzophenone can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 2-Bromo-4’-cyanobenzophenone vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function and metabolism. Studies have shown that high doses of 2-Bromo-4’-cyanobenzophenone can result in toxic effects, including cell death and tissue damage . It is important to determine the threshold dose at which these adverse effects occur to ensure safe and effective use of this compound in research.
Metabolic Pathways
2-Bromo-4’-cyanobenzophenone is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This compound can be metabolized through oxidative reactions, leading to the formation of metabolites that can further participate in biochemical reactions . The involvement of 2-Bromo-4’-cyanobenzophenone in these metabolic pathways can affect the overall metabolic flux and the levels of metabolites in cells.
Transport and Distribution
The transport and distribution of 2-Bromo-4’-cyanobenzophenone within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, 2-Bromo-4’-cyanobenzophenone can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-Bromo-4’-cyanobenzophenone is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 2-Bromo-4’-cyanobenzophenone may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-4’-cyanobenzophenone can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . In this case, 1-bromo-2-iodobenzene and 4-cyanophenylboronic acid are used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Bromo-4’-cyanobenzophenone may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
2-Bromo-4’-cyanobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzophenone moiety, to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethyl sulfoxide).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of substituted benzophenone derivatives.
Reduction: Formation of 2-amino-4’-cyanobenzophenone.
Oxidation: Formation of benzophenone carboxylic acids or ketones.
科学的研究の応用
2-Bromo-4’-cyanobenzophenone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of advanced materials, such as polymers and liquid crystals.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds and drug discovery.
Chemical Biology: Utilized in studies involving protein-ligand interactions and enzyme inhibition.
類似化合物との比較
Similar Compounds
4-Bromo-2’-cyanobenzophenone: Similar structure but with different substitution pattern.
2-Bromo-4’-methoxybenzophenone: Contains a methoxy group instead of a cyano group.
2-Bromo-4’-nitrobenzophenone: Contains a nitro group instead of a cyano group.
Uniqueness
2-Bromo-4’-cyanobenzophenone is unique due to the presence of both a bromine atom and a cyano group, which confer distinct reactivity and properties. The cyano group enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic applications. The bromine atom allows for further functionalization through substitution reactions, providing versatility in organic synthesis.
特性
IUPAC Name |
4-(2-bromobenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO/c15-13-4-2-1-3-12(13)14(17)11-7-5-10(9-16)6-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUFXCOYFONVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641431 | |
| Record name | 4-(2-Bromobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-77-4 | |
| Record name | 4-(2-Bromobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)









![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)
